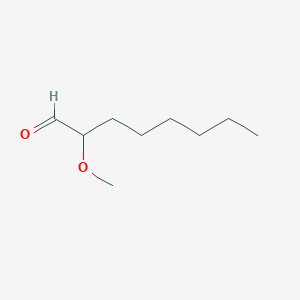

2-Methoxyoctanal

Description

Significance of α-Alkoxy Aldehydes in Modern Organic Synthesis

α-Alkoxy aldehydes serve as powerful building blocks in the synthesis of a wide array of organic structures. Their utility stems from the presence of two key functional groups—the aldehyde and the α-alkoxy group—which can be manipulated through numerous chemical transformations. These compounds are precursors for creating larger, more complex molecules, including heterocyclic compounds and natural products. arkat-usa.orguni-tuebingen.de

For instance, α-alkoxy aldehydes are key reactants in the synthesis of substituted furans, which are important structural motifs in many biologically active compounds and materials. arkat-usa.org A notable example is the use of 2-Methoxyoctanal in a solid-phase synthesis strategy to produce 2,5-disubstituted furans. In this process, the aldehyde is reacted with a resin-bound sulfone phosphonate (B1237965) to form a vinylsulfone, which, after a series of steps including reaction with another aldehyde, cyclizes to form the furan (B31954) ring. arkat-usa.org This traceless linker strategy highlights the adaptability of α-alkoxy aldehydes in modern synthetic methodologies that prioritize efficiency and the ability to build molecular diversity. arkat-usa.org

Furthermore, the aldehyde functional group in these molecules can undergo a variety of classic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions like aldol (B89426) additions and Grignard reactions. The adjacent alkoxy group can influence the reactivity and selectivity of these transformations, providing chemists with a greater degree of control over the synthetic outcome. orgsyn.org They have been employed in the synthesis of α-alkoxy β-lactam acetaldehydes, which are key intermediates for producing conformationally restricted dipeptide mimetics. caltech.edu

Importance of Stereochemistry in α-Alkoxy Aldehyde Research

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance in organic synthesis, as the spatial orientation of functional groups can dictate a molecule's biological activity and physical properties. In α-alkoxy aldehydes, the α-carbon is a stereocenter (or chiral center), meaning it can exist in two different spatial arrangements (enantiomers) that are non-superimposable mirror images of each other.

The stereochemistry at this α-position has a profound influence on the outcome of reactions at the adjacent carbonyl center. This phenomenon, known as asymmetric induction, is a cornerstone of stereoselective synthesis. orgsyn.org When a nucleophile attacks the carbonyl carbon, it can do so from one of two faces of the planar carbonyl group. The existing stereocenter at the α-position, with its specific arrangement of the alkoxy group and the alkyl chain, can sterically or electronically favor one direction of attack over the other. egrassbcollege.ac.in This results in the preferential formation of one diastereomer over another, a process termed diastereoselectivity. orgsyn.org

Models such as the Felkin-Ahn and Cornforth models are often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes. orgsyn.orgmolaid.com These models consider the steric and electronic interactions between the substituents on the chiral α-carbon and the incoming nucleophile to forecast which diastereomer will be the major product. orgsyn.org The ability to control and predict the stereochemical outcome is crucial when synthesizing complex target molecules like natural products, where often only a single stereoisomer possesses the desired biological activity. molaid.com Research has systematically studied methyl ketone aldol additions to α-alkoxy aldehydes, revealing that the product diastereomers formed often align with predictions from these models. orgsyn.org

Detailed Research Findings: this compound in Furan Synthesis

The key steps involving this compound are:

Vinylsulfone Formation: A lithiated, resin-bound phosphonate reacts with this compound to produce a polymer-supported vinylsulfone.

Isomerization and Second Aldehyde Addition: The vinylsulfone is isomerized to the corresponding allylsulfone. This intermediate is then deprotonated and reacted with a second aldehyde, Dodecanal, to form an alcohol.

Cyclization and Cleavage: Treatment with trifluoroacetic acid (TFA) induces cyclization and cleavage from the solid support, yielding the final product, 5-hexyl-2-undecylfuran. arkat-usa.org

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₉H₁₈O₂ | Primary subject, α-alkoxy aldehyde reactant |

| 5-hexyl-2-undecylfuran | C₂₁H₃₈O | Synthesized product in furan synthesis |

| Dodecanal | C₁₂H₂₄O | Aldehyde reactant in furan synthesis |

| Diethyl chlorophosphate | C₄H₁₀ClO₃P | Reagent in the preparation of the phosphonate |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | Reagent for cleavage and cyclization |

| (4-hydroxyphenylsulfonyl)methane | C₇H₈O₃S | Precursor for the solid-support linker |

| Merrifield resin | (C₁₅H₁₅Cl)n | Polymer solid support |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88722-73-0 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-methoxyoctanal |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-7-9(8-10)11-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

XSNVOKCRNICHMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C=O)OC |

Origin of Product |

United States |

Applications of 2 Methoxyoctanal As a Chiral Building Block in Complex Chemical Synthesis

Role in Natural Product Total Synthesis

The strategic incorporation of 2-methoxyoctanal has been pivotal in the total synthesis of several natural products, where the precise control of stereochemistry is paramount. Its utility is exemplified in the synthesis of complex molecules where the methoxy (B1213986) group can direct subsequent stereoselective transformations or be readily converted to other functional groups.

A notable application of a related α-alkoxy aldehyde is in the total synthesis of the amino acid (+)-lycoperdic acid. jyu.fijyu.finih.gov While not directly using this compound, the principles of stereocontrol demonstrated in this synthesis are applicable. The synthesis of (+)-lycoperdic acid was achieved in a concise and stereocontrolled manner, utilizing an iminium-catalyzed Mukaiyama–Michael reaction and an enamine-catalyzed organocatalytic α-chlorination as key steps to establish the required stereocenters. jyu.finih.gov This highlights how chiral aldehydes are instrumental in setting the stereochemical foundation for the remainder of the synthesis.

Utility in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The structural motifs present in this compound are found in a variety of biologically active molecules, making it a valuable precursor in medicinal chemistry and pharmaceutical development. sigmaaldrich.comevonik.com The synthesis of chiral amines, which are prevalent in many drug candidates, often benefits from the use of chiral starting materials. sigmaaldrich.com

One significant example is the synthesis of Bistramide A, a marine natural product with potent antiproliferative effects. nih.govwikipedia.org The enantioselective total synthesis of Bistramide A has been accomplished using a strategy that involves the coupling of three key fragments. nih.gov One of these fragments could conceptually be derived from a chiral aldehyde like this compound, where stereoselective reactions such as aldol (B89426) additions are employed to construct the carbon skeleton with the correct stereochemistry. nih.gov The synthesis of such complex molecules often requires the development of specific building blocks that can be reliably incorporated into the main structure.

The demand for enantiomerically pure pharmaceutical intermediates is a significant driver for the development of synthetic routes utilizing chiral building blocks. precedenceresearch.com Companies in the fine chemicals industry specialize in the production of such intermediates, which serve as the starting points for the manufacture of active pharmaceutical ingredients (APIs). borregaard.com The use of compounds like this compound can streamline the synthesis of complex APIs by introducing a key stereocenter early in the manufacturing process.

Development of Innovative Synthetic Methodologies Leveraging this compound

The unique reactivity of this compound and related α-alkoxy aldehydes has spurred the development of new synthetic methods that offer high levels of stereocontrol. iupac.org Stereoselective synthesis, which aims to produce a specific stereoisomer of a product, is a cornerstone of modern organic chemistry. iupac.orgwikipedia.org

One area of significant advancement is in organocatalysis, where small chiral organic molecules are used to catalyze enantioselective transformations. rsc.orgnih.gov For instance, the high diastereoface selection observed in the addition of ester enolates to α-alkoxy aldehydes like this compound demonstrates the directing effect of the methoxy group. molaid.com This has led to the development of highly stereoselective methods for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. rsc.org

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, has been enhanced by the use of versatile building blocks. rsc.org The compatibility of this compound with various reaction conditions makes it a suitable substrate for such efficient and atom-economical synthetic strategies. These methodologies are not only elegant from a chemical perspective but also offer practical advantages in terms of reduced waste and simplified purification processes.

The table below summarizes key synthetic transformations and applications involving this compound and related chiral aldehydes:

| Application Area | Key Reaction / Method | Target Molecule / Intermediate | Reference |

| Natural Product Synthesis | Iminium-catalyzed Mukaiyama–Michael reaction | (+)-Lycoperdic acid | jyu.finih.gov |

| Biologically Active Molecules | Enantioselective aldol addition | Bistramide A fragment | nih.gov |

| Synthetic Methodology | Diastereoselective ester enolate addition | Stereoselective synthesis of β-hydroxy esters | molaid.com |

Computational Chemistry and Theoretical Studies on 2 Methoxyoctanal Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. mdpi.comarabjchem.org These calculations solve the electronic Schrödinger equation to provide detailed insights into molecular structure, stability, and electronic properties. nih.gov

Density Functional Theory (DFT) Applications for Reaction Energetics and Pathways

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net It is particularly effective for calculating the ground-state properties and reaction energetics of organic molecules like 2-Methoxyoctanal. researchgate.netmdpi.com DFT calculations can be used to model reaction profiles, identify transition states, and determine activation energies, providing a deep understanding of reaction mechanisms. rsc.org

For this compound, DFT would be applied to explore various potential reactions, such as its oxidation, reduction, or participation in aldol-type condensations. By mapping the potential energy surface, researchers could identify the most likely reaction pathways. The theory's strength lies in its balance of computational cost and accuracy, making it a workhorse for studying systems of this size. wikipedia.org

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound

This table illustrates the type of data that would be generated from DFT calculations for a hypothetical hydrogenation reaction of this compound to 2-methoxyoctan-1-ol. The values are for illustrative purposes.

| Parameter | Reactant (this compound) | Transition State | Product (2-Methoxyoctan-1-ol) |

| Electronic Energy (Hartree) | -538.95 | -538.92 | -539.05 |

| Enthalpy (kcal/mol) | -25.5 | -15.2 | -40.8 |

| Gibbs Free Energy (kcal/mol) | 15.3 | 25.1 | 2.5 |

| Imaginary Frequency (cm⁻¹) | 0 | -1650 | 0 |

Data is illustrative and not from actual published research on this compound.

Ab Initio Calculations for High-Level Molecular Description

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. wayne.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. q-chem.com

For this compound, high-level ab initio calculations would provide a very accurate description of its molecular geometry, vibrational frequencies, and electronic properties like dipole moment and polarizability. While more computationally expensive than DFT, these methods serve as a benchmark for confirming the accuracy of less demanding approaches. They are particularly valuable for studying systems where electron correlation effects are significant. wayne.edumolssi.org Accurate calculations of the molecular structure are the first step in understanding its reactivity and interactions. ebsco.com

Molecular Modeling and Dynamics Simulations for Reaction Pathway Elucidation

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.govarxiv.org By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, from simple vibrations to complex reaction events and conformational changes. whiterose.ac.uk

In the context of this compound, ab initio molecular dynamics (AIMD) would be a key technique. q-chem.com In AIMD, the forces between atoms are calculated "on the fly" using quantum mechanical methods at each step of the simulation. wayne.edu This allows for the modeling of chemical reactions, such as bond breaking and formation, without pre-existing assumptions about the reaction coordinate. ucl.ac.uk Such simulations could be used to explore the conformational landscape of this compound or to visualize its interaction with a solvent or a catalytic surface, revealing the dynamic nature of the reaction pathways. researchgate.net

In Silico Design and Prediction of Catalytic Systems and Stereoselectivity

In silico (computer-based) design has become an indispensable tool in modern chemistry for the rational design of catalysts. tudelft.nlmdpi.com By computationally screening potential catalysts and reaction conditions, researchers can significantly accelerate the discovery of new and efficient synthetic routes. researchgate.netrsc.org

For a chiral molecule like this compound, predicting and controlling stereoselectivity is paramount. Computational models can be built to predict the outcome of asymmetric reactions. This involves calculating the energies of the diastereomeric transition states that lead to different stereoisomers of the product. The energy difference between these transition states directly correlates to the enantiomeric or diastereomeric excess observed experimentally.

For instance, in a hypothetical catalytic reduction of the aldehyde group in this compound, different chiral catalysts could be modeled. The interaction between the substrate (this compound), the catalyst, and the reducing agent would be simulated to determine which catalyst provides the most favorable energy pathway to the desired stereoisomer. This approach allows for the pre-screening of numerous potential catalysts, saving significant experimental time and resources.

Table 2: Illustrative Computational Screening of Chiral Catalysts for the Asymmetric Reduction of this compound

This table provides a hypothetical example of how computational results would be presented for the screening of catalysts.

| Catalyst | Ligand Type | Predicted Diastereomeric Ratio (S:R) | Calculated ΔΔG‡ (kcal/mol) |

| Catalyst A | Chiral Phosphine | 95:5 | -1.8 |

| Catalyst B | Chiral Diamine | 70:30 | -0.6 |

| Catalyst C | Chiral Oxazoline | 99:1 | -2.7 |

| Catalyst D | Achiral Control | 50:50 | 0.0 |

Data is illustrative and not from actual published research on this compound. ΔΔG‡ represents the difference in the free energy of activation between the two diastereomeric transition states.

Spectroscopic Characterization and Mechanistic Analysis of 2 Methoxyoctanal and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and stereochemistry. rsc.org For 2-Methoxyoctanal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of an α-methoxy aldehyde like this compound is expected to show characteristic signals that can be assigned to each proton in the molecule. The aldehydic proton is typically found in the downfield region of the spectrum, usually between δ 9.5 and 9.7 ppm, appearing as a doublet due to coupling with the adjacent proton at the α-carbon. The proton at the α-carbon, being attached to both an oxygen atom and the carbonyl group, would resonate at a characteristic chemical shift, and its multiplicity would reveal the number of neighboring protons. The methoxy (B1213986) group protons would appear as a sharp singlet, typically around δ 3.3-3.5 ppm. The long alkyl chain would give rise to a series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of δ 200-205 ppm. The α-carbon, bonded to the methoxy group, would also have a distinct chemical shift. The carbon of the methoxy group would resonate around δ 55-60 ppm. The remaining carbons of the octyl chain would appear in the upfield region of the spectrum.

Stereochemical Assignment: In cases where this compound is chiral, NMR techniques, particularly those that measure nuclear Overhauser effects (NOE), can be used to determine the relative stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons that are in close proximity, allowing for the elucidation of the three-dimensional structure.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CHO | ~9.6 (d) | ~204 |

| CH-OCH₃ | ~3.4-3.5 (m) | ~88 |

| OCH₃ | ~3.3 (s) | ~58 |

| CH₂ (hexyl) | ~1.2-1.7 (m) | ~22-32 |

| CH₃ (hexyl) | ~0.9 (t) | ~14 |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺), followed by characteristic fragmentation pathways.

Fragmentation Pattern: The mass spectrum of an aliphatic aldehyde often shows a prominent peak corresponding to the loss of a hydrogen atom (M-1). miamioh.edu Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for aldehydes and would result in the formation of an acylium ion. fiveable.me For this compound, α-cleavage could lead to the loss of the hexyl radical, resulting in a fragment ion. Another characteristic fragmentation for ethers is the cleavage of the C-O bond.

Reaction Monitoring: Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for monitoring the progress of chemical reactions involving this compound. It allows for the identification of reactants, products, and any reaction intermediates, providing insights into the reaction mechanism. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown species. mdpi.com

The following table outlines the predicted major fragments for this compound in an EI-mass spectrum.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₉H₁₇O₂]⁺ | Loss of H radical |

| 127 | [C₈H₁₅O]⁺ | Loss of OCH₃ radical |

| 73 | [C₄H₉O]⁺ | Cleavage of the alkyl chain |

| 45 | [CH₃O=CH]⁺ | α-cleavage |

Advanced Spectroscopic Techniques for In Situ Mechanistic Probes

To gain a deeper understanding of the transformation mechanisms of this compound, advanced in-situ spectroscopic techniques are employed. These methods allow for the real-time monitoring of reactions, providing information about transient intermediates and the kinetics of the process. mdpi.com

In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the reactant's characteristic vibrational bands and the appearance of the product's bands. For reactions involving the aldehyde group of this compound, the strong carbonyl (C=O) stretching band around 1730 cm⁻¹ would be a key diagnostic peak to monitor. mdpi.com

In Situ Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media. The C=O stretch of the aldehyde is also Raman active. Furthermore, changes in the C-O stretching vibrations of the methoxy group can be observed. rsc.org

Fluorogenic Probes for Reaction Monitoring: In some cases, specialized fluorogenic aldehydes can be designed to monitor the progress of reactions. These molecules exhibit a change in fluorescence upon reaction of the aldehyde group, allowing for high-throughput screening of reaction conditions and catalysts. researchgate.net While not directly applied to this compound in the provided literature, this approach represents a powerful tool for studying aldehyde transformations.

Future Perspectives in 2 Methoxyoctanal Research

Advancements in Sustainable and Green Synthesis of α-Alkoxy Aldehydes

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to reduce environmental impact and improve safety. For α-alkoxy aldehydes like 2-Methoxyoctanal, this involves moving away from stoichiometric reagents and harsh conditions towards more sustainable alternatives.

Key advancements in this area include:

Flow Chemistry : Continuous flow chemistry is emerging as a powerful tool for sustainable synthesis. acs.orgethernet.edu.et By using micro- or mesofluidic reactors, chemists can achieve superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. ethernet.edu.et This technology enhances safety, especially when dealing with hazardous reagents or intermediates, and aligns with green chemistry principles through process intensification and reduced waste. acs.orgbeilstein-journals.org Superheated flow chemistry, in particular, can dramatically accelerate reaction rates. acs.org

Biocatalysis : The use of enzymes as biocatalysts offers high selectivity and operates under mild, environmentally benign conditions. numberanalytics.com For the synthesis of aldehydes, enzymes such as alcohol dehydrogenases can catalyze the oxidation of primary alcohols with high precision, avoiding the use of heavy metal oxidants. numberanalytics.com

Photocatalysis : Visible-light photoredox catalysis has become a robust and green paradigm in organic synthesis. nih.gov This method can facilitate reactions that are often thermally inaccessible, using light as a traceless reagent. nih.govnih.gov It has been successfully employed for the synthesis of α-alkoxy ketones and in the α-alkylation of aldehydes, showcasing its potential for constructing the α-alkoxy aldehyde framework under mild conditions. nih.govacs.orgresearchgate.net

Greener Reagents and Catalysts : Research is focused on replacing hazardous chemicals with safer alternatives. This includes the use of recyclable "green" lanthanide triflate catalysts for C-O bond formation and the in-situ generation of oxidants like performic acid from hydrogen peroxide and formic acid, which minimizes waste and avoids the handling of explosive reagents. acs.orgacs.org

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous processing in micro- or mesoreactors. | Enhanced safety, improved yield and purity, process intensification. | acs.orgethernet.edu.etbeilstein-journals.org |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenases) for selective oxidation. | High selectivity, mild reaction conditions, environmentally benign. | numberanalytics.com |

| Photoredox Catalysis | Use of visible light to initiate reactions. | Avoids harsh reagents, enables novel transformations, energy-efficient. | nih.govnih.govresearchgate.net |

| Green Reagents | Substitution of hazardous chemicals with safer alternatives (e.g., in-situ generated performic acid). | Reduced toxicity and waste, improved safety profile. | acs.org |

Integration of Artificial Intelligence and Automation in α-Alkoxy Aldehyde Synthesis and Discovery

The synergy between artificial intelligence (AI), machine learning (ML), and laboratory automation is set to revolutionize how chemical synthesis is performed. This integration promises to accelerate the discovery of new reactions and optimize existing processes for synthesizing compounds like α-alkoxy aldehydes.

AI-Powered Reaction Prediction : Machine learning models are being developed to forecast the outcomes of chemical reactions with increasing accuracy. acs.orgnih.govresearchgate.net By training on vast datasets from chemical literature and high-throughput experiments, these AI tools can predict product structures, reaction yields, and optimal conditions, thereby minimizing failed experiments and conserving resources. rsc.orgresearchgate.net This predictive power is crucial for navigating the complex parameter space of organic synthesis. researchgate.net

Automated Synthesis Platforms : The development of automated synthesis consoles and capsule-based systems is streamlining the physical process of chemical synthesis. rsc.orgsigmaaldrich.com These platforms can execute multi-step reaction sequences, including purification, with minimal human intervention. rsc.orgresearchgate.net For aldehyde chemistry, automated systems for reductive amination and N-heterocycle formation have already been demonstrated, showcasing the potential for synthesizing complex molecules derived from α-alkoxy aldehydes in a rapid and reproducible manner. rsc.orgsigmaaldrich.comnih.gov

Accelerated Catalyst Discovery : The discovery of novel catalysts is often a bottleneck in developing new synthetic methods. High-throughput screening (HTS) techniques allow for the rapid testing of large libraries of potential catalysts. nih.govrsc.orgmpg.de When combined with AI, which can guide the design of these libraries and analyze the vast amounts of data generated, the pace of catalyst discovery can be significantly increased. nih.govrsc.org This approach is vital for finding new, more efficient catalysts for the selective synthesis of α-alkoxy aldehydes.

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity

The ongoing quest for synthetic efficiency and selectivity drives the exploration of new reaction pathways and the design of innovative catalysts. For α-alkoxy aldehydes, achieving high chemo-, regio-, and stereoselectivity is a primary goal.

Novel Catalytic Systems : Chemists are developing new catalysts that offer improved performance over traditional systems. This includes gold nanoparticle catalysts for the selective hydrogenation of aldehydes and cooperative catalytic systems that use multiple metals, such as palladium and copper, to enable new transformations like allylic cross-coupling. scielo.brnih.govmdpi.com The development of advanced organocatalysts, which are metal-free and often more environmentally friendly, also continues to be a major area of research. numberanalytics.comorgsyn.orgmdpi.com

Dual Catalysis Strategies : A powerful emerging concept is the combination of two distinct catalytic cycles in a single reaction vessel. For example, merging photoredox catalysis with organocatalysis has enabled the enantioselective α-alkylation of aldehydes, a transformation that is challenging to achieve with a single catalyst. nih.gov These synergistic systems open up reaction pathways that were previously inaccessible.

New Bond-Forming Strategies : Researchers are devising fundamentally new ways to construct molecular frameworks. This includes developing umpolung strategies, which reverse the inherent electronic reactivity of a functional group. For instance, methods have been developed to catalytically generate a chiral α-alkoxyalkyl anion from an aromatic aldehyde, allowing it to act as a nucleophile in asymmetric synthesis. acs.org Additionally, visible-light-induced generation of alkoxy radicals is being explored for novel C-H functionalization reactions, providing new avenues for modifying complex molecules. mdpi.com

| Concept | Description | Application/Potential for α-Alkoxy Aldehydes | Reference |

|---|---|---|---|

| Gold Catalysis | Use of gold nanoparticles, often with ligands, for selective hydrogenation. | Selective reduction of the aldehyde group without affecting other functionalities. | scielo.br |

| Cooperative Pd/Cu Catalysis | Synergistic action of palladium and copper catalysts. | Enables allylic cross-coupling reactions using aldehydes as nucleophile precursors. | nih.govacs.org |

| Dual Photoredox/Organocatalysis | Combines visible-light activation with chiral organocatalysis. | Facilitates highly enantioselective α-functionalization of aldehydes. | nih.gov |

| Umpolung Strategy | Reversal of the normal polarity of the aldehyde functional group. | Allows aldehydes to function as nucleophilic α-alkoxyalkyl anions in asymmetric synthesis. | acs.org |

| Alkoxy Radical Generation | Formation of highly reactive alkoxy radicals via photoredox or other methods. | Enables novel C-H activation and functionalization pathways. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.